![molecular formula C18H23N3O2 B2867778 N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide CAS No. 2411279-50-8](/img/structure/B2867778.png)
N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of enamide derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the activity of COX-2. It has also been shown to possess anticonvulsant activity by modulating the activity of GABA receptors. Additionally, it has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
実験室実験の利点と制限
One of the main advantages of using N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide in lab experiments is its diverse biological activity. It can be used to study various biological processes, including inflammation, pain, epilepsy, and cancer. Additionally, its synthesis method is relatively simple and can be carried out with high yield. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before using it in in vivo studies.
将来の方向性
There are several future directions for the research on N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide. One of the potential applications of this compound is in the development of novel anticancer drugs. It has been shown to possess potent anticancer activity against various cancer cell lines, and further studies are needed to evaluate its efficacy in animal models. Additionally, its potential use as an antiepileptic and analgesic drug needs to be further explored. Finally, the development of more efficient synthesis methods for this compound can help in its large-scale production for commercial use.
Conclusion:
This compound is a promising compound with diverse biological activity. Its synthesis method is relatively simple and can be carried out with high yield. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects. Further research is needed to fully understand its mechanism of action and evaluate its efficacy in animal models. Overall, this compound is a compound with great potential for the development of novel drugs for various diseases.
合成法
The synthesis of N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide involves the reaction of 3-ethoxybenzylamine with 3-pyrazol-1-ylpropanal in the presence of a base to form the corresponding imine intermediate. This intermediate is then treated with propargyl bromide to yield the final product. The synthesis method is relatively simple and can be carried out in a few steps with high yield.
科学的研究の応用
N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to possess potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer.
特性
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-18(22)20(11-7-13-21-12-6-10-19-21)15-16-8-5-9-17(14-16)23-4-2/h3,5-6,8-10,12,14H,1,4,7,11,13,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOLWDIGLBKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN(CCCN2C=CC=N2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

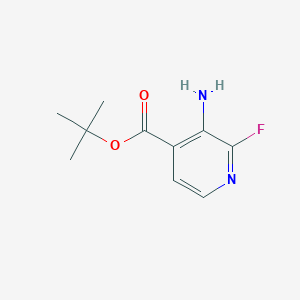
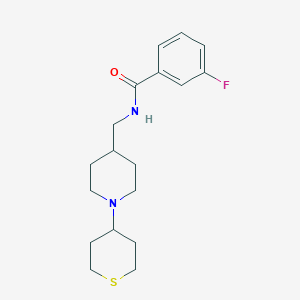
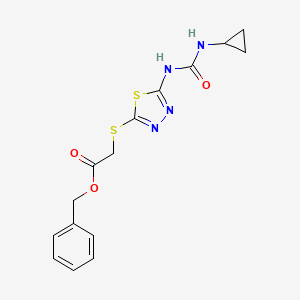
![{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine](/img/structure/B2867699.png)
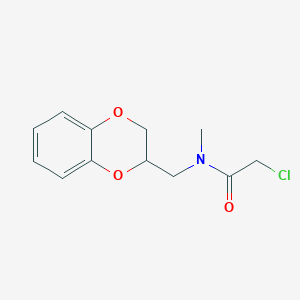
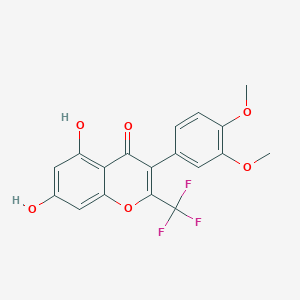
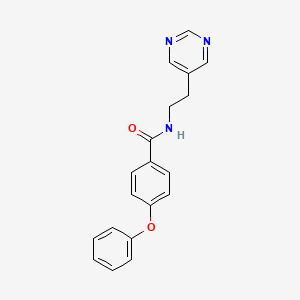

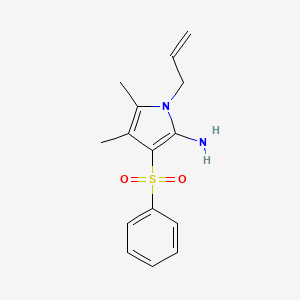
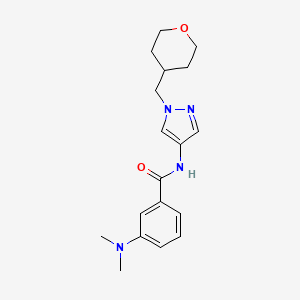

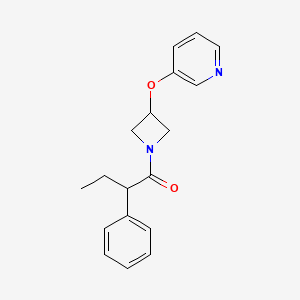
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2867713.png)
methanone](/img/structure/B2867717.png)